molecular formula C17H13N3O2S B2598040 3-(2H-1,3-benzodioxol-5-yl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine CAS No. 872695-53-9

3-(2H-1,3-benzodioxol-5-yl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine

Cat. No.: B2598040
CAS No.: 872695-53-9
M. Wt: 323.37
InChI Key: CEGUSOAERMVWDE-UHFFFAOYSA-N
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Description

3-(2H-1,3-Benzodioxol-5-yl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a benzodioxol group at the 3-position and a pyridinylmethyl sulfanyl moiety at the 6-position. Its structure combines aromatic and electron-rich motifs, which are often associated with bioactivity, such as enzyme inhibition or receptor modulation. The benzodioxol group, seen in other pharmacologically active compounds (e.g., 1-(1,3-benzodioxol-5-yl)-N-methylbutan-2-amine ), may enhance metabolic stability or binding affinity in biological systems.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S/c1-2-8-18-13(3-1)10-23-17-7-5-14(19-20-17)12-4-6-15-16(9-12)22-11-21-15/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGUSOAERMVWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and pyridazine intermediates, followed by their coupling through a sulfanyl linkage. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxol-5-yl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

3-(2H-1,3-benzodioxol-5-yl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Core Structure Variations: The target compound’s pyridazine core is distinct from triazolo-pyridazine derivatives (e.g., the WHO-listed kinase inhibitor ), which incorporate fused triazole rings for enhanced rigidity and binding.

Substituent Impact: The benzodioxol group (shared with 1-(1,3-benzodioxol-5-yl)-N-methylbutan-2-amine ) is associated with improved pharmacokinetics in CNS-targeting agents, though its role in the target compound remains speculative.

Biological Activity :

  • Triazolo-pyridazines (e.g., ) are established tyrosine kinase inhibitors, suggesting pyridazine derivatives may have niche applications in oncology. The target compound’s activity could parallel this if the sulfanyl group interacts with kinase ATP-binding pockets.
  • Sulfonate pyridazines (e.g., 7a ) are often explored as enzyme inhibitors (e.g., carbonic anhydrase), implying the target compound might exhibit similar mechanisms.

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis may parallel methods for pyridazine sulfonates, such as coupling sulfonyl chlorides with pyridazine intermediates under controlled conditions .
  • Structural Analysis : Crystallographic studies of analogous compounds (e.g., triazolo-pyridazines ) likely employ tools like SHELX for refinement, given its dominance in small-molecule crystallography .
  • Therapeutic Potential: While the target compound’s specific activity is undocumented, structural analogs highlight pyridazines’ versatility in drug discovery, particularly for kinase modulation or enzyme inhibition .

Biological Activity

The compound 3-(2H-1,3-benzodioxol-5-yl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.

Chemical Structure

The chemical structure of the compound is characterized by a pyridazine ring substituted with a benzodioxole moiety and a pyridine-derived sulfanyl group. The molecular formula is C15H14N4O2SC_{15}H_{14}N_4O_2S, and its IUPAC name reflects its complex structure.

Antimicrobial Activity

Research has indicated that derivatives of benzodioxole compounds often exhibit antimicrobial properties. For instance, studies have shown that similar compounds can selectively target Gram-positive bacteria while demonstrating limited activity against Gram-negative strains. This selectivity is crucial for developing new antibiotics that can overcome resistance issues prevalent in many bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Bacteria
3-(2H-1,3-benzodioxol-5-yl)-6-{...}TBDBacillus subtilis
3-(2H-1,3-benzodioxol-5-yl)-6-{...}TBDEscherichia coli
Benzodioxole derivative A32Staphylococcus aureus
Benzodioxole derivative B64Pseudomonas aeruginosa

Anticancer Activity

The anticancer potential of benzodioxole derivatives has been extensively studied. Compounds similar to the target compound have shown cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity in Cancer Cells
A study demonstrated that a related compound exhibited an IC50 value of 15 µM against MCF-7 cells, indicating significant cytotoxicity. The structure–activity relationship (SAR) analysis suggested that electron-donating groups on the aromatic ring enhance activity.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Compound Tested
MCF-7153-(2H-1,3-benzodioxol-5-yl)-6-{...}
A54925Benzodioxole derivative C
PC330Benzodioxole derivative D

Anti-inflammatory Activity

The anti-inflammatory properties of benzodioxole derivatives have also been investigated. These compounds may inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory response. Selective COX-2 inhibitors derived from similar structures have shown promise in reducing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 3-(2H-1,3-benzodioxol-5-yl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine?

The synthesis of this compound can be approached via heterocyclic coupling reactions. For example:

  • Sulfanyl group introduction : Utilize nucleophilic substitution between a pyridazine intermediate and a (pyridin-2-yl)methyl thiol derivative. This method is analogous to sulfanyl-functionalized pyrimidines, where controlled pH (e.g., ammonium acetate buffer, pH 6.5) ensures reaction specificity .
  • Benzodioxol incorporation : Coupling via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between a halogenated pyridazine and a 1,3-benzodioxol-5-yl boronic acid. Ensure inert conditions (argon atmosphere) and use tetrahydrofuran/water solvent systems .
  • Purification : Employ preparative HPLC with a C18 column and gradient elution (acetonitrile/water) to isolate the target compound ≥95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Structural confirmation : X-ray crystallography (e.g., using SHELXTL software) resolves bond lengths and angles, particularly for sulfanyl and benzodioxol moieties .
  • Purity assessment : Reverse-phase HPLC with UV detection at 254 nm (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .
  • Spectroscopic analysis :
    • 1H/13C NMR : Identify aromatic protons (δ 6.8–8.5 ppm for pyridazine and pyridine) and benzodioxol methylene (δ 5.9–6.1 ppm) .
    • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

Q. How can preliminary biological activity screening be designed for this compound?

  • In vitro assays :
    • Cytotoxicity : Use MTT assay on human cell lines (e.g., HEK293) at concentrations 1–100 μM, with 48-hour exposure .
    • Enzyme inhibition : Screen against kinases or oxidoreductases (e.g., 10 µM compound, 30-min pre-incubation) using fluorescence-based kits .
  • Controls : Include positive controls (e.g., staurosporine for cytotoxicity) and solvent-only blanks. Replicate experiments in triplicate .

Advanced Research Questions

Q. How should environmental fate studies be structured to evaluate this compound’s persistence and bioaccumulation?

Follow a tiered approach per Project INCHEMBIOL guidelines :

Physicochemical properties :

  • Determine logP (octanol-water partitioning) via shake-flask method.
  • Measure aqueous solubility under varying pH (3–10) using UV-Vis spectroscopy.

Abiotic degradation :

  • Hydrolysis: Incubate at 25°C and 50°C in buffer solutions (pH 4, 7, 9). Monitor degradation via LC-MS over 30 days.
  • Photolysis: Expose to UV light (λ = 254 nm) in quartz cells; quantify half-life .

Biotic impact :

  • Use Daphnia magna or algal cultures (OECD 202/201 guidelines) to assess acute toxicity (EC50 values) .

Q. What computational strategies can elucidate structure-activity relationships (SAR) for this compound?

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on sulfanyl and pyridazine groups as hydrogen bond donors .
  • QSAR modeling : Train models with descriptors like topological polar surface area (TPSA) and molar refractivity. Validate using leave-one-out cross-validation .
  • Dynamic simulations : Perform 100-ns MD simulations (AMBER force field) to assess binding stability under physiological conditions .

Q. How can contradictory data in biological activity or stability studies be resolved?

  • Experimental replication : Repeat assays under standardized conditions (e.g., fixed pH, temperature) to rule out procedural variability .
  • Metabolite identification : Use LC-HRMS to detect degradation products or metabolites that may interfere with activity readings .
  • Multivariate analysis : Apply principal component analysis (PCA) to datasets to isolate confounding variables (e.g., solvent choice, incubation time) .

Methodological Notes

  • Key references : Prioritize crystallographic data (e.g., SHELXTL-refined structures) and peer-reviewed synthesis protocols .
  • Data conflicts : Cross-validate HPLC purity results with NMR integration to rule out co-eluting impurities .
  • Ethical compliance : Adhere to OECD guidelines for ecotoxicological studies to ensure regulatory acceptance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.